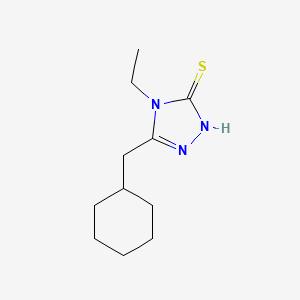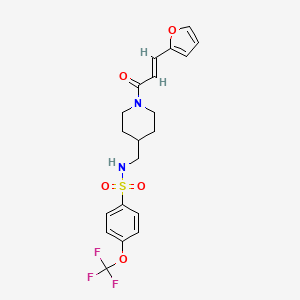
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure with a fluorine atom at the 8th position, a pyridine ring at the 3rd position, and a sulfanylidene group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydride, potassium tert-butoxide) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, reduced pyridine derivatives.
Substitution: Halogenated quinazolinones, aminated or thiolated derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfanylidene group can participate in redox reactions, modulating the activity of target proteins. The pyridine ring contributes to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
8-Fluoroquinazolin-4-one: Lacks the pyridine and sulfanylidene groups, resulting in different chemical properties and biological activities.
3-Pyridin-3-ylquinazolin-4-one: Lacks the fluorine and sulfanylidene groups, affecting its binding affinity and selectivity.
2-Sulfanylidenequinazolin-4-one: Lacks the fluorine and pyridine groups, leading to variations in its chemical reactivity and biological applications.
Uniqueness
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its fluorine, pyridine, and sulfanylidene groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
2320725-54-8 |
|---|---|
Fórmula molecular |
C13H8FN3OS |
Peso molecular |
273.29 |
Nombre IUPAC |
8-fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H8FN3OS/c14-10-5-1-4-9-11(10)16-13(19)17(12(9)18)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
Clave InChI |
BKVGUZOZQONENT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)C3=CN=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)
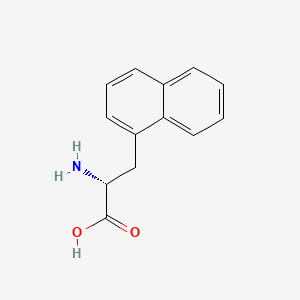
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
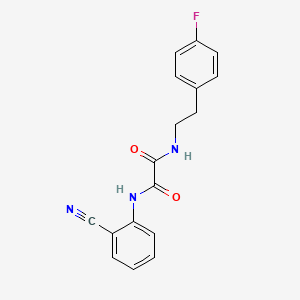
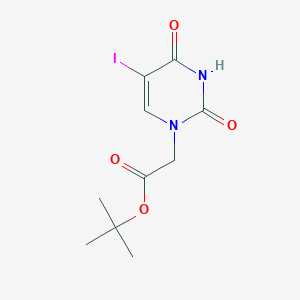
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)
